molecular formula C20H25BFNO2 B7956993 Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Cat. No.: B7956993
M. Wt: 341.2 g/mol
InChI Key: NDXHLFSDPYCNLO-UHFFFAOYSA-N
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Description

Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a compound that features a benzylamine moiety linked to a fluorinated phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: May be used in the development of new drugs, particularly those involving fluorinated compounds.

    Industry: Utilized in the production of advanced materials and fine chemicals

Mechanism of Action

The mechanism of action for Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electron-withdrawing fluorine atom, which enhances the reactivity of the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl({[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is unique due to the combination of its boronic ester, fluorinated phenyl ring, and benzylamine moiety.

Properties

IUPAC Name

N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BFNO2/c1-19(2)20(3,4)25-21(24-19)17-11-8-12-18(22)16(17)14-23-13-15-9-6-5-7-10-15/h5-12,23H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXHLFSDPYCNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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